molecular formula C14H16ClN3O3S2 B2546232 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide CAS No. 899734-61-3

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide

Cat. No.: B2546232
CAS No.: 899734-61-3
M. Wt: 373.87
InChI Key: DXEYDTKIFYNKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Scientific Research Applications

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications, including:

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information is not available in the resources.

Future Directions

The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been the subject of various pharmacological studies . Future research may focus on exploring the potential therapeutic activities of this compound and others in its family.

Mechanism of Action

    Target of action

    Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

    Mode of action

    The mode of action of these compounds can vary depending on the functional groups attached to the ring. For example, a halo group at the 7 and 8 positions of the ring can give active compounds .

    Biochemical pathways

    The affected pathways can also vary depending on the specific biological activity of the compound. For instance, KATP channel activators can affect insulin release from pancreatic B cells .

    Pharmacokinetics

    The ADME properties of these compounds can be influenced by the functional groups attached to the ring .

    Result of action

    The molecular and cellular effects of these compounds can range from antimicrobial to anticancer effects, depending on their specific biological activity .

    Action environment

    The action, efficacy, and stability of these compounds can be influenced by various environmental factors, although specific details would depend on the exact compound and its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with a suitable sulfanyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide is unique due to its specific substitution pattern and the presence of both a benzothiadiazine and a cyclopentylacetamide moiety.

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S2/c15-9-5-6-11-12(7-9)23(20,21)18-14(17-11)22-8-13(19)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEYDTKIFYNKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.